N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID
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Overview
Description
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID is a chemical compound that combines the guanidine functionality with a cyclopropyl group and sulfate as the counterion. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes. The addition of a cyclopropyl group can enhance the compound’s stability and reactivity, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID typically involves the guanylation of cyclopropylamine with a guanylating agent such as carbodiimides or thioureas. One common method is the reaction of cyclopropylamine with cyanamide in the presence of a catalyst like scandium (III) triflate under mild conditions . Another approach involves the use of di(imidazole-1-yl)methanimine as a guanylating reagent, which reacts with cyclopropylamine to form the desired guanidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides as substrates.
Major Products Formed
Oxidation: Guanidinium salts.
Reduction: Amines.
Substitution: Substituted guanidines with various functional groups.
Scientific Research Applications
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocycles and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The cyclopropyl group may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- N-methylguanidine sulfate
- N-ethylguanidine sulfate
- N-phenylguanidine sulfate
Uniqueness
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity compared to other guanidine derivatives .
Properties
CAS No. |
437613-21-3 |
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Molecular Formula |
C4H11N3O4S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
2-cyclopropylguanidine;sulfuric acid |
InChI |
InChI=1S/C4H9N3.H2O4S/c5-4(6)7-3-1-2-3;1-5(2,3)4/h3H,1-2H2,(H4,5,6,7);(H2,1,2,3,4) |
InChI Key |
SSHWJSLWQRXJGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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